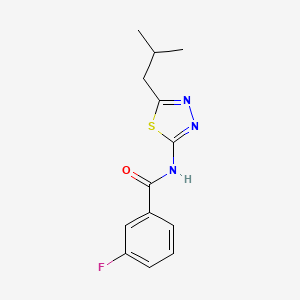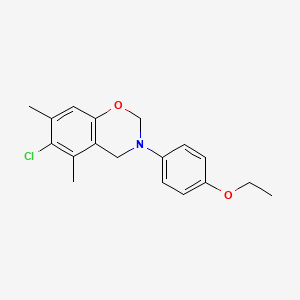![molecular formula C17H21ClN2O2 B5516056 N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide involves multiple steps, including reactions such as nucleophilic substitution and ester hydrolysis. For example, a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized through multi-step nucleophilic substitution reaction and ester hydrolysis, starting from commercially available precursors. This method yielded a target compound with a total yield of 48.8% (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been extensively studied through single-crystal X-ray diffraction techniques. These studies have revealed detailed information on their crystalline structure, confirming the molecular geometry and identifying key intermolecular interactions that may influence the compound's properties and reactivity (Shi et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves a variety of interactions, including hydrogen bonding and π-π stacking, which can significantly impact their physical and chemical behaviors. For instance, compounds like bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate exhibit nearly linear geometry around the silver atom, stabilized by hydrogen bonds and π-π interactions, highlighting the complex chemical environment these molecules can engage in (Shi et al., 2010).
Physical Properties Analysis
Physical properties such as melting temperatures and crystal structure can be predicted and analyzed through physicochemical studies. For compounds in this class, melting temperatures depend on lattice energy and molecular symmetry, with relationships established between total energy, electrostatic components, and hydrogen bonding strength (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction potential, are influenced by the compound's molecular structure. Analyses such as Hirshfeld surface analysis and contact enrichment studies have been employed to probe the interaction environments of related compounds, offering insights into their chemical behavior and potential applications (Gallagher et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has explored the synthesis of novel compounds related to N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide, focusing on their potential as therapeutic agents. For instance, studies have described the synthesis of Schiff’s bases and 2-azetidinones, showcasing their antidepressant and nootropic activities. These compounds have been shown to exhibit promising activities in central nervous system (CNS) applications, indicating the potential for further exploration in drug development (Thomas et al., 2016).
Structural Analysis and Interaction Studies
Investigations into the crystal structures of anticonvulsant enaminones have provided insights into the molecular conformations and hydrogen bonding patterns of compounds similar to this compound. Such studies are crucial for understanding the interaction landscapes that influence biological activity and drug design (Kubicki et al., 2000).
Antimicrobial and Anticancer Activities
Research on the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents highlights the antimicrobial activities of compounds structurally related to this compound. Some compounds have demonstrated significant inhibition against bacterial and fungal growth, compared to standard drugs, indicating the importance of these compounds in the development of new antimicrobial agents (Akbari et al., 2008).
Material Science Applications
The synthesis and characterization of new aromatic polyamides and polyimides based on specific molecular structures demonstrate the relevance of this compound-related compounds in material science. These studies show the potential for developing materials with enhanced thermal stability and solubility, which could have applications in various industrial and technological fields (Choi & Jung, 2004).
Propiedades
IUPAC Name |
N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-14-5-3-12(4-6-14)2-1-9-19-17(22)13-10-16(21)20(11-13)15-7-8-15/h3-6,13,15H,1-2,7-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFBHUXDGBVQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)NCCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)